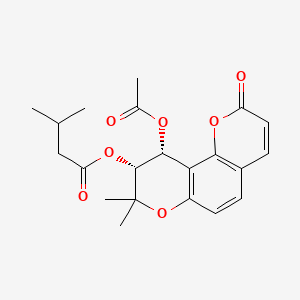

Dihydrosamidin

Descripción

This compound has been reported in Phlojodicarpus villosus and Ammi visnaga with data available.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

6005-18-1 |

|---|---|

Fórmula molecular |

C21H24O7 |

Peso molecular |

388.4 g/mol |

Nombre IUPAC |

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate |

InChI |

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 |

Clave InChI |

ALKTVPFKDYZFGA-WOJBJXKFSA-N |

SMILES isomérico |

CC(C)CC(=O)O[C@@H]1[C@@H](C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

SMILES canónico |

CC(C)CC(=O)OC1C(C2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C)OC(=O)C |

Otros números CAS |

6005-18-1 |

Sinónimos |

dihydrosamidine dimidin |

Origen del producto |

United States |

Foundational & Exploratory

Dihydrosamidin's Neuroprotective Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosamidin (DHS), a khellactone ester naturally occurring in plants of the Apiaceae family, has emerged as a compound of interest for its neuroprotective properties.[1] Recent studies, particularly in the context of cerebral ischemia-reperfusion injury, have begun to shed light on its mechanism of action in neurons. This technical guide provides an in-depth summary of the current understanding of this compound's effects on neuronal health, focusing on its influence on neurotrophic factors, energy metabolism, and antioxidant defenses. While the direct molecular targets of DHS are still under investigation, this document outlines the established physiological and biochemical outcomes of its administration in preclinical models. The information is intended to serve as a resource for researchers and professionals in drug development exploring novel neuroprotective agents.

Core Mechanism of Action

This compound exerts a multifaceted neuroprotective effect primarily by enhancing endogenous cellular defense mechanisms against ischemic and oxidative stress. Its action can be categorized into three main areas: promotion of neurotrophic signaling, modulation of cellular energy metabolism, and bolstering of the antioxidant system.

Upregulation of Neurotrophic Factors

This compound has been shown to increase the levels of key neurotrophic and growth factors in the brain following ischemic injury. This suggests a mechanism that promotes neuronal survival, plasticity, and repair.

-

Brain-Derived Neurotrophic Factor (BDNF): While the primary study on this compound refers generally to "neurotrophic factors"[1], the upregulation of factors like BDNF is a common pathway for neuroprotection. BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity.

-

Vascular Endothelial Growth Factor A (VEGF-A): DHS administration leads to increased levels of VEGF-A in brain lysate.[1] In the central nervous system, VEGF-A is not only a potent angiogenic factor but also acts as a direct neurotrophic factor, promoting the survival of various neuronal populations.[2][3]

The signaling pathways initiated by these factors are critical for neuronal recovery from injury.

Modulation of Neuronal Energy Metabolism

DHS appears to optimize energy production pathways within neurons, which is critical for their survival, especially under the metabolically stressful conditions of ischemia.

-

Glycolysis and Oxidative Phosphorylation: this compound influences energy metabolism by reducing lactate levels and enhancing the activity of pyruvate kinase.[1][4] This suggests a modulation of the balance between anaerobic and aerobic respiration. Furthermore, it increases the activities of key mitochondrial enzymes, NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), indicating an enhancement of oxidative phosphorylation.[1][4]

By promoting more efficient energy production, DHS may help maintain neuronal integrity and function during periods of reduced blood flow and oxygen supply.

Enhancement of Antioxidant Defenses

A significant component of this compound's neuroprotective mechanism is its ability to combat oxidative stress, a major contributor to neuronal damage in ischemia-reperfusion injury.

-

Reduction of Lipid Peroxidation: DHS administration reduces the levels of malondialdehyde (MDA), a key marker of lipid peroxidation and oxidative damage to cell membranes.[1][4]

-

Upregulation of Antioxidant Enzymes: The compound increases the activity of several critical antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and glutathione peroxidase.[1][4]

-

Increased Reduced Glutathione: this compound also elevates the levels of reduced glutathione (GSH), a major endogenous antioxidant.[1][4]

This comprehensive enhancement of the antioxidant system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.

Quantitative Data

The following table summarizes the key quantitative findings from the study by Toropova et al. (2024) on the effects of this compound in a rat model of cerebral ischemia-reperfusion.

| Parameter | Effect of this compound (80 mg/kg) | Organ/Tissue |

| Neuronal Death | Prevented | Brain |

| Neuron-Specific Enolase (NSE) | Decreased | Blood Serum |

| Neurotrophic Factors | Increased | Brain Lysate |

| VEGF-A | Increased | Brain Lysate |

| Lactate | Reduced | Brain Cells |

| Pyruvate Kinase | Enhanced activity | Brain Cells |

| NADH Dehydrogenase | Increased activity | Brain Cells |

| Succinate Dehydrogenase | Increased activity | Brain Cells |

| Malondialdehyde (MDA) | Reduced levels | Brain Homogenate |

| Superoxide Dismutase (SOD) | Increased activity | Brain Homogenate |

| Catalase | Increased activity | Brain Homogenate |

| Glutathione Reductase | Increased activity | Brain Homogenate |

| Glutathione Peroxidase | Increased activity | Brain Homogenate |

| Reduced Glutathione (GSH) | Increased levels | Brain Homogenate |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's neuroprotective effects.

Animal Model of Cerebral Ischemia-Reperfusion

This model is used to simulate the effects of stroke and subsequent restoration of blood flow.

-

Model: Bilateral transient occlusion of the common carotid arteries (tBCCAO) in Wistar rats.[1]

-

Procedure:

-

Anesthetize the rat (e.g., with chloral hydrate, 300 mg/kg, intraperitoneally).[5]

-

Make a ventral midline incision in the neck to expose the common carotid arteries.[5][6]

-

Carefully separate the arteries from the surrounding nerves and tissues.[6]

-

Induce ischemia by occluding both common carotid arteries with micro-aneurysm clips or sutures for a defined period (e.g., 30 minutes).[7]

-

Induce reperfusion by removing the clips or sutures, allowing blood flow to be restored.[7]

-

Suture the incision and allow the animal to recover.

-

-

Drug Administration: this compound (80 mg/kg) is administered during the occlusion period.[1]

Measurement of Biochemical Markers

NSE is a marker of neuronal injury; its presence in the serum indicates neuronal damage.

-

Sample: Blood serum.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol:

-

Collect blood via standard venipuncture and separate serum by centrifugation.[8]

-

Use a commercial NSE ELISA kit.[8]

-

Add standards and serum samples to microtiter wells coated with an anti-NSE antibody.[8]

-

Incubate to allow NSE to bind to the antibody.

-

Wash the wells to remove unbound substances.

-

Add an enzyme-linked secondary antibody that also binds to NSE.

-

Wash again and add a substrate for the enzyme, resulting in a color change.

-

Measure the absorbance spectrophotometrically and calculate the NSE concentration based on a standard curve.[8]

-

-

Sample: Brain lysate.

-

Method: ELISA.

-

Protocol:

-

Homogenize brain tissue in a suitable lysis buffer (e.g., RIPA buffer or an acid-extraction buffer for BDNF).[9][10]

-

Centrifuge the homogenate to pellet cellular debris and collect the supernatant (lysate).[9][10]

-

Determine the total protein concentration of the lysate (e.g., using a BCA or Bradford assay).[9]

-

Use specific ELISA kits for the neurotrophic factors of interest (e.g., BDNF, VEGF-A).

-

Follow the manufacturer's protocol, which is similar to the NSE ELISA procedure described above.[11][12]

-

-

Sample: Brain cells/homogenate.

-

Lactate and Pyruvate Kinase Activity:

-

Lactate levels can be measured using commercially available colorimetric or fluorometric assay kits.

-

Pyruvate kinase activity is typically measured using a coupled enzyme assay where the production of pyruvate is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[13]

-

-

Mitochondrial Enzyme Activity (NADH Dehydrogenase, Succinate Dehydrogenase):

-

These activities are measured in isolated mitochondria or brain homogenates using spectrophotometric assays that follow the reduction of specific dyes (e.g., MTT, DCPIP) or the oxidation of NADH.

-

-

Sample: Brain homogenate.

-

Malondialdehyde (MDA) Assay (TBARS Assay):

-

Homogenize brain tissue in a suitable buffer.[14]

-

Precipitate proteins with an acid (e.g., trichloroacetic acid).[14]

-

Add thiobarbituric acid (TBA) to the supernatant and heat.[14]

-

MDA reacts with TBA to form a colored adduct.[15]

-

Measure the absorbance at ~532 nm and quantify using an MDA standard curve.[15]

-

-

Antioxidant Enzyme Assays (SOD, Catalase, GPx, GR):

-

These are typically spectrophotometric assays that measure the rate of disappearance of a substrate or the appearance of a product specific to the enzyme's activity. Commercial kits are widely available.

-

-

Reduced Glutathione (GSH) Assay:

-

GSH levels are often measured using a colorimetric assay based on the reaction of GSH with DTNB (Ellman's reagent) to produce a yellow product.

-

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through a multi-pronged mechanism involving the upregulation of neurotrophic factors, optimization of energy metabolism, and enhancement of antioxidant defenses. The current data, derived from a model of cerebral ischemia-reperfusion, strongly supports its development as a potential therapeutic agent for conditions involving neuronal stress and injury.

However, the field is still in its nascent stages. Future research should focus on:

-

Identifying the direct molecular targets of this compound: Elucidating which receptors, ion channels, or enzymes DHS binds to will be crucial for understanding its precise mechanism of action.

-

Detailed signaling pathway analysis: Investigating the upstream signaling cascades (e.g., Nrf2, PI3K/Akt) that are modulated by DHS to produce the observed downstream effects.

-

In vitro studies: Utilizing primary neuronal cultures and brain slice preparations to study the direct effects of DHS on neuronal electrophysiology, calcium signaling, and synaptic transmission.

-

Pharmacokinetic and toxicological studies: A thorough evaluation of the absorption, distribution, metabolism, excretion, and safety profile of this compound is necessary for its translation to clinical applications.

By addressing these research questions, a more complete picture of this compound's therapeutic potential can be established, paving the way for its potential use in the treatment of neurodegenerative diseases and acute brain injuries.

References

- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. VEGF in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuron-derived VEGF contributes to cortical and hippocampal development independently of VEGFR1/2-mediated neurotrophism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bilateral Common Carotid Artery Occlusion in the Rat as a Model of Retinal Ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Common Carotid Arteries Occlusion Surgery in Adult Rats as a Model of Chronic Cerebral Hypoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. brieflands.com [brieflands.com]

- 7. banglajol.info [banglajol.info]

- 8. delta-dp.ir [delta-dp.ir]

- 9. biosensis.com [biosensis.com]

- 10. sysy.com [sysy.com]

- 11. biosensis.com [biosensis.com]

- 12. cloud-clone.com [cloud-clone.com]

- 13. Pyruvate Kinase - Assay | Worthington Biochemical [worthington-biochem.com]

- 14. Comparison of malondialdehyde levels and superoxide dismutase activity in resveratrol and resveratrol/donepezil combination treatment groups in Alzheimer’s disease induced rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

The Origin of Dihydrosamidin: A Technical Guide

An In-depth Examination of the Natural Origins, Synthetic Pathways, and Biological Mechanisms of a Promising Neuroprotective Coumarin

Abstract

Dihydrosamidin is a naturally occurring pyranocoumarin that has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its neuroprotective effects. This technical guide provides a comprehensive overview of the origin of this compound, detailing its discovery, natural sources, and methods for its isolation. Furthermore, this document explores the current understanding of its biological activity, with a focus on its mechanism of action in neuroprotection, supported by quantitative data and detailed experimental protocols. The intricate signaling pathways modulated by this compound are also elucidated through graphical representations. This guide is intended for researchers, scientists, and professionals in the field of drug development who are seeking a thorough understanding of this promising bioactive compound.

Introduction

This compound, a member of the coumarin family, is a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester.[1] Its chemical structure, [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate, and molecular formula, C21H24O7, characterize it as a complex heterocyclic compound.[2] Initially identified as a constituent of medicinal plants, recent research has highlighted its significant biological activities, particularly in the context of neurodegenerative diseases and ischemic brain injury. This guide aims to consolidate the available technical information on this compound, providing a foundational resource for further research and development.

Origin and Discovery

Natural Sources

This compound is a secondary metabolite found in several species of the Apiaceae family. It has been reported in Phlojodicarpus villosus and Ammi visnaga.[2] More recently, a significant concentration of this compound, reaching 95 mg/g, was identified in the coumarin profile of Phlojodicarpus komarovii.[1] The roots of Phlojodicarpus sibiricus are also a known source of various khellactone derivatives, including this compound.

Isolation from Natural Sources

The isolation of this compound from its natural plant sources typically involves solvent extraction followed by chromatographic separation. While a specific, detailed protocol for the isolation of pure this compound is not extensively documented in publicly available literature, a general methodology can be inferred from protocols for the separation of coumarins from Phlojodicarpus and Ammi species.

Experimental Protocol: General Extraction and Isolation of Coumarins

-

Plant Material Preparation: The dried and powdered plant material (e.g., roots of Phlojodicarpus species or fruits of Ammi visnaga) is subjected to extraction.

-

Solvent Extraction: Maceration or Soxhlet extraction is performed using a non-polar solvent such as hexane or a polar solvent like ethanol to obtain a crude extract.

-

Fractionation: The crude extract is then partitioned with solvents of increasing polarity to separate compounds based on their solubility.

-

Chromatographic Separation: The coumarin-rich fraction is subjected to column chromatography over silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) allows for the separation of different coumarin compounds.

-

Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 column and a mobile phase consisting of a mixture of methanol, acetonitrile, and water. Supercritical fluid chromatography (SFC) has also been shown to be an effective method for the separation of this compound from other coumarins in Ammi visnaga.[3]

Chemical Synthesis

Experimental Protocol: Asymmetric Synthesis of 4-methyl-(3'S,4'S)-cis-khellactone Derivatives

This protocol is adapted from the synthesis of related khellactone derivatives and would require modification for the specific synthesis of this compound.

-

Dihydroxylation: 4-methyl-3-prenyl-coumarin is subjected to asymmetric dihydroxylation using an osmium tetroxide catalyst and a chiral ligand to yield the corresponding diol, 4-methyl-(±)-cis-khellactone.

-

Esterification: The diol is then esterified with the appropriate acyl chlorides or anhydrides (in the case of this compound, isovaleric anhydride and acetic anhydride) in the presence of a base catalyst to yield the final product. The reaction is typically monitored by Thin Layer Chromatography (TLC).

-

Purification: The synthesized product is purified by column chromatography on silica gel.

Biological Activity and Mechanism of Action

The most significant and well-documented biological activity of this compound is its neuroprotective effect, particularly in the context of cerebral ischemia-reperfusion injury.[1]

Neuroprotection

In a preclinical study using a rat model of bilateral transient occlusion of the common carotid artery, administration of this compound (80 mg/kg) demonstrated a significant neuroprotective effect.[1] This was evidenced by the prevention of neuronal death and a decrease in the serum levels of neuron-specific enolase, a marker of neuronal injury.[1]

Quantitative Data on Biological Effects

The neuroprotective effects of this compound are associated with its influence on several key biological pathways, including the enhancement of neurotrophic factor expression, modulation of energy metabolism, and strengthening of antioxidant defenses.

| Parameter | Effect of this compound (80 mg/kg) | Reference |

| Neurotrophic Factors | ||

| Neurotrophin-3 (NT-3) | Increased levels in brain lysate | [1] |

| Brain-Derived Neurotrophic Factor (BDNF) | Increased levels in brain lysate | [1] |

| Vascular Endothelial Growth Factor A (VEGF-A) | Increased levels in brain lysate | [1] |

| Energy Metabolism | ||

| Lactate | Reduced levels in brain cells | [1] |

| Pyruvate Kinase | Enhanced activity in brain cells | [1] |

| NADH Dehydrogenase | Increased activity in brain cells | [1] |

| Succinate Dehydrogenase | Increased activity in brain cells | [1] |

| Antioxidant Defense | ||

| Malondialdehyde (MDA) | Reduced levels in brain homogenate | [1] |

| Superoxide Dismutase (SOD) | Increased activity in brain homogenate | [1] |

| Catalase (CAT) | Increased activity in brain homogenate | [1] |

| Glutathione Reductase (GR) | Increased activity in brain homogenate | [1] |

| Glutathione Peroxidase (GPx) | Increased activity in brain homogenate | [1] |

| Reduced Glutathione (GSH) | Increased levels in brain homogenate | [1] |

Signaling Pathways

While the precise molecular targets of this compound are still under investigation, its observed biological effects suggest the modulation of several key signaling pathways involved in neuroprotection. Based on the known mechanisms of other neuroprotective coumarins, it is hypothesized that this compound exerts its effects through the activation of antioxidant response pathways and the promotion of pro-survival signaling cascades.

Proposed Neuroprotective Signaling Pathway of this compound

Experimental Workflows

The study of this compound's biological activity involves a multi-step workflow, from its isolation to the assessment of its effects in preclinical models.

Experimental Workflow for Investigating the Neuroprotective Effects of this compound

References

The Dihydrosamidin Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosamidin, a complex angular pyranocoumarin, has garnered interest for its potential pharmacological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling metabolic engineering approaches for enhanced production, and discovering novel enzymatic tools for biocatalysis. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, integrating current knowledge on precursor biosynthesis, key enzymatic steps, and regulatory aspects. While the initial steps of the pathway are well-established, the later stages involving specific hydroxylation and acylation are presented as a putative pathway based on known enzymatic reactions in related natural product biosynthesis. This document includes detailed experimental protocols for pathway elucidation and quantitative data on related enzyme kinetics, offering a valuable resource for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

This compound is a member of the pyranocoumarin class of natural products, which are characterized by a pyran ring fused to a coumarin (2H-chromen-2-one) core. These compounds are known to exhibit a wide range of biological activities. The intricate structure of this compound, featuring a dihydroxylated and diacylated pyran ring, suggests a complex biosynthetic origin. Elucidating this pathway is key to unlocking its full potential for various applications.

The Proposed this compound Biosynthetic Pathway

The biosynthesis of this compound is proposed to begin with the well-characterized general phenylpropanoid pathway, leading to the formation of the central coumarin intermediate, umbelliferone. From this key branch point, a series of specific enzymatic reactions, including prenylation, cyclization, hydroxylation, and acylation, are hypothesized to occur to yield this compound.

From Phenylalanine to Umbelliferone: The General Phenylpropanoid Pathway

The initial steps of the pathway are shared with the biosynthesis of a vast array of plant secondary metabolites.

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): A key hydroxylation step at the ortho-position of the phenolic ring of p-coumaroyl-CoA. The resulting 2-hydroxy-p-coumaroyl-CoA undergoes spontaneous or enzyme-assisted lactonization to form umbelliferone .

The Angular Pyranocoumarin Branch: A Putative Pathway to this compound

From umbelliferone, the pathway proceeds to the formation of the characteristic angular pyranocoumarin scaffold of this compound. The following steps are proposed based on studies of related pyranocoumarin and furanocoumarin biosynthesis.[1][2]

-

Prenylation: An umbelliferone C8-prenyltransferase (PT) catalyzes the transfer of a dimethylallyl pyrophosphate (DMAPP) group to the C8 position of umbelliferone, forming osthenol .[2] This is a critical branching point that directs biosynthesis towards angular, rather than linear, coumarins.

-

Cyclization: The prenyl side chain of osthenol is thought to be a substrate for a cytochrome P450 monooxygenase (CYP450) that catalyzes an intramolecular cyclization to form the pyran ring, yielding (+)-columbianetin .

-

Hydroxylation: It is proposed that two sequential hydroxylation steps occur on the pyran ring of (+)-columbianetin. These reactions are likely catalyzed by specific cytochrome P450 monooxygenases (CYP450s) to produce a dihydroxylated intermediate.

-

Diacylation: Finally, two distinct acyltransferases (AT) are hypothesized to catalyze the esterification of the hydroxyl groups on the pyran ring. One acyltransferase would utilize acetyl-CoA to add an acetate group, while the other would use isovaleryl-CoA to add an isovalerate group, resulting in the final product, This compound . The order of these acylation steps is yet to be determined.

Quantitative Data on Related Enzymes

While specific kinetic data for the enzymes in the this compound pathway are not yet available, data from related enzymes involved in coumarin biosynthesis provide valuable context for researchers.

| Enzyme Class | Enzyme/Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |

| Prenyltransferase | Bergaptol 5-O-geranyltransferase (GPP) | 9 | - | - | [3] |

| Bergaptol 5-O-geranyltransferase (Bergaptol) | 140 | - | - | [3] | |

| Cytochrome P450 | Human CYP2A6 (Coumarin 7-hydroxylation) | - | - | - | [4] |

| Human CYP1A1 (7-Ethoxycoumarin) | 0.054 - 15.6 | - | - | [5] | |

| Human CYP1A2 (7-Ethoxycoumarin) | 0.27 - 47 | - | - | [5] | |

| Human CYP1B1 (7-Ethoxycoumarin) | 0.095 - 120 | - | - | [5] |

Note: The provided data is for related enzymes and not the specific enzymes of the this compound pathway. This table is intended to provide a general understanding of the kinetic properties of these enzyme classes.

Experimental Protocols

Elucidating the proposed this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Heterologous Expression of Candidate Enzymes

This protocol is essential for producing and characterizing the enzymes of the pathway.

-

Gene Identification: Identify candidate genes for prenyltransferases, cytochrome P450s, and acyltransferases from a this compound-producing organism through transcriptomic analysis and homology-based searches.

-

Vector Construction: Clone the full-length cDNA of the candidate genes into a suitable expression vector (e.g., pET series for E. coli or pYES2 for Saccharomyces cerevisiae). Incorporate an affinity tag (e.g., His-tag, GST-tag) for simplified purification.

-

Transformation: Transform the expression construct into a suitable heterologous host. E. coli BL21(DE3) is commonly used for bacterial expression, while S. cerevisiae is a good choice for eukaryotic enzymes like P450s that may require post-translational modifications.

-

Expression Induction: Grow the transformed cells to an optimal density (e.g., OD600 of 0.6-0.8 for E. coli) and induce protein expression with an appropriate inducer (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them using sonication or enzymatic methods, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Protein Verification: Confirm the size and purity of the protein using SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

These assays are crucial for determining the function of the expressed enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified prenyltransferase (1-5 µg)

-

Umbelliferone (10-100 µM)

-

DMAPP (10-100 µM)

-

MgCl2 (1-10 mM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Extraction: Stop the reaction by adding an equal volume of ethyl acetate. Vortex and centrifuge to separate the organic phase.

-

Analysis: Analyze the organic extract by HPLC or LC-MS to detect the formation of osthenol.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified cytochrome P450 (e.g., in microsomes from recombinant yeast)

-

Putative substrate (e.g., osthenol or columbianetin, 10-100 µM)

-

NADPH-cytochrome P450 reductase (if not co-expressed)

-

NADPH (1 mM)

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

-

Incubation: Pre-incubate the mixture without NADPH for 5 minutes at the optimal temperature (e.g., 37°C). Initiate the reaction by adding NADPH and incubate for 30-60 minutes.

-

Extraction: Stop the reaction with an organic solvent (e.g., acetonitrile or ethyl acetate) and process as described for the prenyltransferase assay.

-

Analysis: Analyze the extract by HPLC or LC-MS to identify the cyclized or hydroxylated products.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified acyltransferase (1-5 µg)

-

Hydroxylated pyranocoumarin intermediate (10-100 µM)

-

Acyl-CoA donor (acetyl-CoA or isovaleryl-CoA, 10-100 µM)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

-

Incubation: Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.

-

Extraction and Analysis: Stop the reaction and analyze the products as described above.

Regulatory Networks and Experimental Workflows

The biosynthesis of pyranocoumarins is likely regulated at the transcriptional level by transcription factors such as MYB and bHLH, which are known to be involved in the regulation of other branches of the phenylpropanoid pathway.

References

- 1. Plant Pyranocoumarins: Description, Biosynthesis, Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 3. Characterization of coumarin-specific prenyltransferase activities in Citrus limon peel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetic analysis of oxidation of coumarins by human cytochrome P450 2A6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Dihydrosamidin: A Technical Guide on its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosamidin (DHS), a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, is a natural coumarin found in plants of the Apiaceae family, such as Phlojodicarpus komarovii.[1] While its presence in nature has been identified, its biomedical applications remain largely unexplored. Recent research has shed light on the significant neuroprotective properties of this compound, positioning it as a promising candidate for further investigation in the context of neurological disorders. This technical guide provides a comprehensive overview of the currently understood biological activities of this compound, with a focus on its neuroprotective mechanisms. The information is primarily based on a key study investigating its effects in a rat model of cerebral ischemia-reperfusion injury.[1]

Core Biological Activities: Neuroprotection

The principal biological activity of this compound identified to date is its potent neuroprotective effect against ischemia-reperfusion injury.[1] Administration of this compound has been shown to prevent neuronal death and reduce the levels of neuron-specific enolase, a marker of neuronal injury, in the blood serum.[1] The underlying mechanisms for this neuroprotection appear to be multifactorial, involving the modulation of energy metabolism, enhancement of antioxidant defenses, and promotion of neuroplasticity.[1]

Data Presentation: Summary of Effects

The following table summarizes the key biological effects of this compound as observed in a rat model of bilateral transient occlusion of the common carotid artery, following administration of an 80 mg/kg dosage.[1]

| Category | Parameter | Effect of this compound Administration |

| Neuroprotection | Neuronal Death | Prevented |

| Neuron-Specific Enolase (NSE) in Serum | Decreased | |

| Neuroplasticity | Neurotrophic Factors in Brain Lysate | Increased |

| Vascular Endothelial Growth Factor A (VEGF-A) in Brain Lysate | Increased | |

| Energy Metabolism | Lactate in Brain Cells | Reduced |

| Pyruvate Kinase Activity in Brain Cells | Enhanced | |

| NADH Dehydrogenase Activity in Brain Cells | Increased | |

| Succinate Dehydrogenase Activity in Brain Cells | Increased | |

| Antioxidant Defense | Malondialdehyde (MDA) in Brain Homogenate | Reduced |

| Superoxide Dismutase (SOD) Activity in Brain Homogenate | Increased | |

| Catalase (CAT) Activity in Brain Homogenate | Increased | |

| Glutathione Reductase (GR) Activity in Brain Homogenate | Increased | |

| Glutathione Peroxidase (GPx) Activity in Brain Homogenate | Increased | |

| Reduced Glutathione (GSH) Levels in Brain Homogenate | Increased |

Experimental Protocols

The following are representative experimental protocols for assessing the key biological activities of this compound. It is important to note that these are generalized methodologies and the specific protocols used in the cited research may have had minor variations.

Animal Model of Cerebral Ischemia-Reperfusion Injury

A standard model of cerebral ischemia-reperfusion injury, such as bilateral transient occlusion of the common carotid arteries in rats, can be employed.

-

Animals: Male Wistar rats (or a similar strain) of a specific weight range.

-

Anesthesia: An appropriate anesthetic agent (e.g., chloral hydrate) is administered intraperitoneally.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid arteries.

-

The arteries are carefully separated from the vagus nerves.

-

Aneurysm clips are placed on both common carotid arteries to induce ischemia.

-

After a defined period of occlusion (e.g., 30 minutes), the clips are removed to allow for reperfusion.

-

The incision is sutured, and the animal is allowed to recover.

-

-

Drug Administration: this compound (e.g., 80 mg/kg) or a vehicle control is administered, typically via oral gavage or intraperitoneal injection, at a specified time relative to the ischemic event (e.g., before or after).

Assessment of Neurotrophic Factors and VEGF-A

The levels of neurotrophic factors (e.g., BDNF, GDNF) and VEGF-A in brain tissue can be quantified using enzyme-linked immunosorbent assay (ELISA).

-

Sample Preparation:

-

At a predetermined time point after ischemia-reperfusion, animals are euthanized.

-

The brain is rapidly excised and dissected on ice.

-

The brain tissue is homogenized in a suitable lysis buffer containing protease inhibitors.

-

The homogenate is centrifuged, and the supernatant (brain lysate) is collected.

-

-

ELISA Procedure:

-

Commercially available ELISA kits for the specific neurotrophic factors and VEGF-A are used.

-

The assay is performed according to the manufacturer's instructions, which typically involve:

-

Coating a 96-well plate with a capture antibody.

-

Adding the brain lysate samples and standards.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Adding a substrate to produce a colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

The concentrations of the target proteins in the samples are determined by comparison to a standard curve.

-

Evaluation of Energy Metabolism

The activities of key enzymes in glycolysis and oxidative phosphorylation can be measured spectrophotometrically.

-

Sample Preparation: Brain tissue homogenates are prepared as described above.

-

Enzyme Activity Assays:

-

Pyruvate Kinase (PK): The activity is measured by monitoring the rate of NADH oxidation at 340 nm in a reaction coupled with lactate dehydrogenase.

-

NADH Dehydrogenase (Complex I): The activity is determined by measuring the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Succinate Dehydrogenase (Complex II): The activity is assessed by following the reduction of a specific dye (e.g., MTT) at a particular wavelength.

-

-

Lactate Measurement: Lactate levels in the brain homogenate can be quantified using a colorimetric assay kit.

Analysis of Antioxidant Status

The levels of lipid peroxidation products and the activities of antioxidant enzymes are measured to assess the antioxidant defense system.

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay, which produces a colored product that can be quantified spectrophotometrically.

-

Antioxidant Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): SOD activity is typically measured by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT).

-

Catalase (CAT): CAT activity is determined by monitoring the decomposition of hydrogen peroxide (H2O2) at 240 nm.

-

Glutathione Reductase (GR) and Glutathione Peroxidase (GPx): The activities of these enzymes are measured using coupled enzyme assays that monitor the oxidation of NADPH at 340 nm.

-

-

Reduced Glutathione (GSH) Assay: GSH levels are quantified using a colorimetric reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which this compound exerts its effects have not yet been fully elucidated. However, based on its observed biological activities, a proposed mechanism of action centers on the mitigation of cellular damage caused by ischemia-reperfusion.

Proposed Neuroprotective Mechanism of this compound

The following diagram illustrates the proposed mechanism of this compound's neuroprotective action, focusing on its impact on oxidative stress and energy metabolism, which are key pathological events in cerebral ischemia-reperfusion injury.

Caption: Proposed neuroprotective mechanism of this compound.

Experimental Workflow for Evaluating this compound's Bioactivity

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound's neuroprotective effects.

Caption: Experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound has emerged as a natural compound with significant neuroprotective potential, primarily demonstrated in a preclinical model of cerebral ischemia-reperfusion injury. Its mechanism of action appears to be rooted in the preservation of cellular energy metabolism and the enhancement of antioxidant defenses, ultimately leading to increased neuronal survival and the promotion of neuroplasticity.

For drug development professionals, this compound represents a promising lead compound for the development of novel therapies for stroke and other neurodegenerative conditions where oxidative stress and metabolic dysfunction are key pathological features. Future research should focus on:

-

Elucidating Specific Molecular Targets and Signaling Pathways: Identifying the direct molecular targets of this compound will be crucial for understanding its precise mechanism of action.

-

Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationships.

-

Evaluation in Other Models of Neurological Disease: The efficacy of this compound should be investigated in other models of neurodegeneration, such as Parkinson's disease and Alzheimer's disease.

-

Safety and Toxicity Studies: Rigorous preclinical safety and toxicity studies are essential before any consideration for clinical trials.

References

An In-depth Technical Guide to Dihydrosamidin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrosamidin is a naturally occurring coumarin, a class of benzopyrone compounds found in various plants.[1] It is structurally a khellactone ester and has been identified in species such as Phlojodicarpus komarovii and Ammi visnaga.[1] As a derivative of Samidin, this compound has been noted for its potent vasodilatory effects. Recent research has highlighted its neuroprotective potential, making it a molecule of significant interest for further investigation in drug discovery and development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification

This compound is a complex organic molecule with a defined stereochemistry. Its identity is established through various spectroscopic and analytical techniques.

| Identifier | Value |

| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate[1] |

| CAS Number | 6005-18-1[1] |

| Molecular Formula | C₂₁H₂₄O₇[1] |

| SMILES | CC(C)CC(=O)O[C@@H]1--INVALID-LINK--OC(=O)C |

| InChI | InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-5H3/t19-,20-/m1/s1 |

Physicochemical Properties

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of this compound are limited, computational predictions provide valuable insights.

| Property | Value | Source |

| Molecular Weight | 388.42 g/mol | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| logP (octanol-water partition coefficient) | 3.53 (AlogP) | ChEMBL[2] |

| Polar Surface Area | 92.04 Ų | ChEMBL[2] |

| Hydrogen Bond Donors | 0 | ChEMBL[2] |

| Hydrogen Bond Acceptors | 7 | ChEMBL[2] |

| Rotatable Bonds | 6 | ChEMBL[2] |

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as a neuroprotective and vasodilatory agent.

Neuroprotective Effects

A recent study by Toropova et al. (2024) demonstrated the neuroprotective effects of this compound in a rat model of cerebral ischemia-reperfusion injury. The key findings indicate that this compound:

-

Promotes Neuroplasticity: Administration of this compound at a dosage of 80 mg/kg prevented neuronal death, decreased serum levels of neuron-specific enolase (a marker of neuronal injury), and increased the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in the brain.

-

Modulates Energy Metabolism: The compound was found to influence energy metabolism by reducing lactate levels and enhancing the activity of key enzymes involved in glycolysis (pyruvate kinase) and oxidative phosphorylation (NADH dehydrogenase and succinate dehydrogenase) in brain cells.

-

Enhances Antioxidant Defenses: this compound reduced the levels of malondialdehyde (a marker of lipid peroxidation) and increased the activities of major antioxidant enzymes, including superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase. It also elevated the levels of reduced glutathione in brain homogenates.

These findings suggest a multi-faceted mechanism of action for the neuroprotective effects of this compound, involving the enhancement of neuronal survival and plasticity, optimization of energy metabolism, and bolstering of the brain's antioxidant capacity.

Caption: Signaling pathway of this compound's neuroprotective effects.

Vasodilatory Effects

As a coumarin, this compound is presumed to share the vasodilatory properties of this class of compounds. The vasodilatory potential of coumarins is generally attributed to:

-

Inhibition of Intracellular Calcium Increase: Prevention of the influx of extracellular calcium into vascular smooth muscle cells or the release of calcium from intracellular stores, leading to muscle relaxation and vasodilation.

-

Nitric Oxide (NO)-Mediated Vasodilation: Some coumarins can stimulate the production of nitric oxide, a potent vasodilator, in the endothelium.

Caption: Postulated vasodilatory mechanism of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Toropova et al. (2024), supplemented with general best-practice protocols.

Animal Model of Cerebral Ischemia-Reperfusion

-

Animal Model: Bilateral transient occlusion of the common carotid artery in Wistar rats.

-

Procedure:

-

Anesthetize rats (e.g., with isoflurane or a ketamine/xylazine cocktail).

-

Make a midline cervical incision to expose the common carotid arteries.

-

Carefully separate the arteries from the vagus nerve.

-

Induce ischemia by occluding both common carotid arteries with microvascular clips for a defined period (e.g., 30 minutes).

-

Remove the clips to allow reperfusion.

-

Suture the incision and allow the animals to recover.

-

-

This compound Administration: Administer this compound (80 mg/kg) intraperitoneally or orally at the onset of reperfusion.

Quantification of this compound in Plant Material (HPLC-PDA-MS)

-

Instrumentation: High-Performance Liquid Chromatography with Photodiode Array and Mass Spectrometric Detection.

-

Sample Preparation:

-

Prepare an extract of Phlojodicarpus komarovii using a suitable solvent (e.g., methanol or ethanol).

-

Filter the extract through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Typically 0.8-1.0 mL/min.

-

Detection: PDA detection at a wavelength range of 200-400 nm and MS detection in positive or negative ion mode.

-

-

Quantification: Use an external standard of purified this compound to create a calibration curve for quantification.

Biochemical Assays from Brain Tissue

Caption: General experimental workflow for biochemical analysis.

-

Tissue Preparation:

-

Euthanize the rats at a predetermined time point after reperfusion.

-

Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS).

-

Homogenize the brain tissue in an appropriate buffer (e.g., PBS with protease inhibitors) and centrifuge to obtain the supernatant for assays.

-

-

Neuron-Specific Enolase (NSE) Assay:

-

Principle: ELISA-based quantification of NSE levels in serum.

-

Procedure: Use a commercial ELISA kit according to the manufacturer's instructions. This typically involves incubating the serum sample in a microplate coated with anti-NSE antibodies, followed by the addition of a secondary antibody conjugated to an enzyme (e.g., HRP) and a substrate for colorimetric detection.

-

-

Neurotrophic Factors and VEGF-A Assays:

-

Principle: ELISA-based quantification.

-

Procedure: Use specific ELISA kits for each neurotrophic factor (e.g., BDNF, GDNF) and VEGF-A, following the manufacturer's protocols with the brain homogenate as the sample.

-

-

Enzyme Activity Assays (General Principle):

-

These are typically spectrophotometric assays that measure the rate of change in absorbance of a substrate or product over time. The protein concentration of the brain homogenate should be determined (e.g., by Bradford assay) to normalize the enzyme activity.

-

Pyruvate Kinase: Coupled enzyme assay where the pyruvate produced is used by lactate dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.

-

NADH Dehydrogenase (Complex I): Measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

Succinate Dehydrogenase (Complex II): Measures the reduction of an artificial electron acceptor (e.g., DCPIP) by the enzyme, monitored spectrophotometrically.

-

Superoxide Dismutase (SOD): Indirect assay that measures the inhibition of the reduction of a chromogen (e.g., cytochrome c or WST-1) by superoxide radicals.

-

Catalase (CAT): Measures the decomposition of hydrogen peroxide, which can be monitored by the decrease in absorbance at 240 nm.

-

Glutathione Reductase (GR): Measures the rate of NADPH oxidation at 340 nm in the presence of oxidized glutathione (GSSG).

-

Glutathione Peroxidase (GPx): Coupled assay with glutathione reductase, where the GSSG produced by GPx is reduced by GR, leading to the oxidation of NADPH, monitored at 340 nm.

-

-

Malondialdehyde (MDA) Assay:

-

Principle: Reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct (TBARS) that can be measured spectrophotometrically (at ~532 nm) or fluorometrically.

-

Procedure:

-

Mix brain homogenate with a TBA solution in an acidic medium.

-

Heat the mixture (e.g., at 95°C) to facilitate the reaction.

-

Cool the samples and centrifuge to remove any precipitate.

-

Measure the absorbance of the supernatant.

-

-

-

Reduced Glutathione (GSH) Assay:

-

Principle: Enzymatic recycling method using glutathione reductase and DTNB (Ellman's reagent). GSH reacts with DTNB to produce a yellow-colored product (TNB), which is measured at ~412 nm.

-

Procedure:

-

Mix brain homogenate with a reaction mixture containing DTNB and glutathione reductase.

-

Initiate the reaction by adding NADPH.

-

Monitor the increase in absorbance at 412 nm.

-

-

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the study by Toropova et al. (2024).

| Parameter | Control Group (Ischemia) | This compound Group (80 mg/kg) | Effect of this compound |

| Neuron-Specific Enolase (serum) | Elevated | Significantly Reduced | Neuroprotective |

| Neurotrophic Factors (brain) | Reduced | Significantly Increased | Promotes Neuroplasticity |

| VEGF-A (brain) | Reduced | Significantly Increased | Promotes Angiogenesis |

| Lactate (brain) | Elevated | Significantly Reduced | Improves Energy Metabolism |

| Pyruvate Kinase Activity (brain) | Reduced | Significantly Increased | Enhances Glycolysis |

| NADH Dehydrogenase Activity (brain) | Reduced | Significantly Increased | Enhances Oxidative Phosphorylation |

| Succinate Dehydrogenase Activity (brain) | Reduced | Significantly Increased | Enhances Oxidative Phosphorylation |

| Malondialdehyde (brain) | Elevated | Significantly Reduced | Reduces Oxidative Stress |

| Antioxidant Enzyme Activities (brain) | Reduced | Significantly Increased | Boosts Antioxidant Defense |

| Reduced Glutathione (brain) | Reduced | Significantly Increased | Boosts Antioxidant Defense |

Conclusion

This compound is a promising natural product with significant neuroprotective and potential vasodilatory properties. Its multifaceted mechanism of action, which includes promoting neuroplasticity, modulating energy metabolism, and enhancing antioxidant defenses, makes it an attractive candidate for further research and development, particularly in the context of neurodegenerative diseases and ischemic stroke. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this intriguing coumarin. Future studies should focus on elucidating the specific molecular targets of this compound, determining its pharmacokinetic and toxicological profiles, and exploring its efficacy in other disease models.

References

Dihydrosamidin (C21H24O7): A Technical Guide on its Neuroprotective and Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosamidin, a khellactone ester with the molecular formula C21H24O7, is a natural compound found in plants of the Apiaceae family, notably in Phlojodicarpus komarovii.[1][2] Recent preclinical research has highlighted its significant potential as a neuroprotective agent, particularly in the context of cerebral ischemia-reperfusion injury. This technical guide provides an in-depth overview of the current scientific knowledge on this compound, focusing on its biological effects, mechanisms of action, and the experimental protocols used to elucidate its properties. The information is intended to support further research and drug development efforts centered on this promising small molecule.

Chemical and Physical Properties

This compound is chemically identified as [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate.[3] It belongs to the class of organic compounds known as coumarins.[3]

| Property | Value | Source |

| Molecular Formula | C21H24O7 | --INVALID-LINK--[3] |

| Molecular Weight | 388.4 g/mol | --INVALID-LINK--[3] |

| IUPAC Name | [(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate | --INVALID-LINK--[3] |

| CAS Number | 6005-18-1 | --INVALID-LINK--[3] |

| ChEMBL ID | CHEMBL3039391 | --INVALID-LINK--[4] |

Biological Activities and Mechanism of Action

Preclinical studies have demonstrated that this compound exhibits potent neuroprotective effects in a rat model of cerebral ischemia-reperfusion injury.[1][2] Administration of this compound at a dosage of 80 mg/kg was shown to prevent neuronal death.[1][2] The underlying mechanisms for this neuroprotection appear to be multifactorial, involving the modulation of neurotrophic factors, regulation of energy metabolism, and enhancement of the brain's antioxidant defenses.[1][2]

Neurotrophic and Angiogenic Effects

This compound administration has been shown to increase the levels of neurotrophic factors and vascular endothelial growth factor A (VEGF-A) in brain lysate following ischemia-reperfusion injury.[1][2] This suggests that this compound may promote neuroplasticity and angiogenesis, contributing to neuronal survival and recovery. A key signaling pathway likely involved is the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for neuronal survival, growth, and differentiation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Dihydrosamidin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosamidin, a pyranocoumarin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on its principal botanical origin, Ammi visnaga L. It details experimental protocols for the extraction and isolation of this bioactive compound and presents a summary of its concentration in its primary natural source. Furthermore, this document elucidates the biosynthetic pathway of coumarins within the Apiaceae family and explores the key signaling pathways implicated in the pharmacological effects of pyranocoumarins. The information is structured to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound has been identified in a limited number of plant species, with Ammi visnaga L. (Apiaceae), commonly known as khella or bishop's weed, being the most significant natural source. Another plant, Phlojodicarpus villosus, has also been reported to contain this compound; however, recent studies indicate that its concentration of pyranocoumarins is critically low, making Ammi visnaga the more viable source for isolation.

Quantitative Analysis of this compound in Ammi visnaga

The fruits of Ammi visnaga are the primary plant part utilized for the extraction of this compound. While specific quantitative data for this compound is not extensively reported, the total coumarin content in the fruits ranges from 0.2% to 0.5%. This coumarin fraction is predominantly composed of pyranocoumarins, including visnadin, samidin, and this compound.

| Plant Species | Plant Part | Compound Class | Concentration | Key Compounds |

| Ammi visnaga L. | Fruits | Coumarins | 0.2-0.5% | Visnadin, Samidin, this compound |

| Phlojodicarpus villosus | Roots | Pyranocoumarins | Critically Low | - |

Experimental Protocols

The isolation and purification of this compound from Ammi visnaga fruits involve a multi-step process combining extraction and chromatographic techniques. The following is a representative protocol based on established methods for coumarin isolation.

Extraction of Crude Coumarin Mixture

-

Plant Material Preparation : Dried and finely powdered fruits of Ammi visnaga are used as the starting material.

-

Solvent Extraction : The powdered material is subjected to extraction with a polar solvent such as methanol or ethanol. This can be performed using maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

Concentration : The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

-

Solid-Phase Extraction (SPE) : The crude extract can be subjected to SPE for initial purification and fractionation. A C18 cartridge is commonly used, with a stepwise gradient of methanol in water to elute different fractions.

-

High-Performance Liquid Chromatography (HPLC) : The coumarin-rich fraction obtained from SPE is further purified by preparative HPLC. A reversed-phase C18 column is typically employed with a mobile phase consisting of a gradient of acetonitrile and water. Detection is carried out using a UV detector, and fractions corresponding to the this compound peak are collected.

-

Characterization : The purity and identity of the isolated this compound are confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Workflow Diagram

Biosynthesis of this compound

This compound, as a coumarin, is synthesized in plants via the phenylpropanoid pathway. The general biosynthetic route leading to the formation of the coumarin nucleus in plants of the Apiaceae family is outlined below.

Phenylpropanoid Pathway to Umbelliferone

The biosynthesis begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions to p-coumaroyl-CoA. This intermediate is then hydroxylated and undergoes intramolecular cyclization (lactonization) to form the simple coumarin, umbelliferone.

Formation of Pyranocoumarins

Umbelliferone serves as a key precursor for the formation of more complex coumarins, including pyranocoumarins like this compound. This involves prenylation of the umbelliferone core, followed by a series of enzymatic modifications such as cyclization, hydroxylation, and esterification to yield the final this compound structure.

Biosynthetic Pathway Diagram

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively detailed in the literature, the biological activities of the broader class of pyranocoumarins have been studied, particularly their anti-inflammatory effects. These effects are often mediated through the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Pyranocoumarins have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway : Pyranocoumarins can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation. This inhibition prevents the transcription of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway : These compounds can also modulate the phosphorylation of MAPKs, such as ERK, JNK, and p38, which are critical for transducing inflammatory signals.

Signaling Pathway Diagram

Conclusion

This compound, primarily sourced from the fruits of Ammi visnaga, represents a pyranocoumarin of significant interest for its potential pharmacological applications. This guide has provided a comprehensive overview of its natural occurrence, methodologies for its isolation, its biosynthetic origins, and the likely signaling pathways through which it exerts its biological effects. The presented information aims to facilitate further research and development of this compound as a potential therapeutic agent.

Dihydrosamidin: A Potential Modulator of Energy Metabolism in Ischemic-Reperfusion Injury

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydrosamidin (DHS), a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, is a natural compound found in plants of the Apiaceae family, notably in Phlojodicarpus komarovii at concentrations as high as 95 mg/g.[1][2] While relatively underexplored in biomedical research, recent studies have highlighted its potential neuroprotective effects, particularly its influence on energy metabolism and antioxidant pathways following cerebral ischemia-reperfusion injury.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's role in energy metabolism, detailing its effects on key metabolic enzymes and pathways, and outlining the experimental protocols used in its investigation.

Chemical and Physical Properties

This compound is classified as a coumarin.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C21H24O7 |

| Molecular Weight | 388.42 g/mol |

| Synonyms | Samidin, dihydro-; "[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate"[3] |

| CAS Number | 6005-18-1[3] |

| ChEMBL ID | CHEMBL3039391[4] |

Role in Energy Metabolism

This compound has been shown to modulate key aspects of energy metabolism, particularly in the context of cerebral ischemia-reperfusion injury in animal models.[1][2] Its primary effects are centered on enhancing both glycolysis and oxidative phosphorylation, thereby potentially improving cellular energy status in compromised tissues.

Effects on Glycolysis and Oxidative Phosphorylation

Studies have demonstrated that administration of this compound influences energy metabolism by:

These effects suggest a promotion of both the glycolytic pathway and the mitochondrial electron transport chain, leading to more efficient energy production.

The following table summarizes the quantitative effects of this compound on key enzymes involved in energy metabolism as observed in a rat model of cerebral ischemia-reperfusion injury.

| Enzyme/Metabolite | Effect of this compound Administration |

| Lactate | Reduced |

| Pyruvate Kinase | Enhanced Activity |

| NADH Dehydrogenase | Increased Activity |

| Succinate Dehydrogenase | Increased Activity |

Antioxidant Properties

In addition to its direct effects on energy metabolism, this compound exhibits significant antioxidant activity.[1][2] It has been shown to reduce levels of malondialdehyde, a marker of lipid peroxidation, while increasing the activities of several key antioxidant enzymes and the levels of reduced glutathione.[1][2]

| Antioxidant Marker/Enzyme | Effect of this compound Administration |

| Malondialdehyde | Reduced Levels |

| Superoxide Dismutase | Increased Activity |

| Catalase | Increased Activity |

| Glutathione Reductase | Increased Activity |

| Glutathione Peroxidase | Increased Activity |

| Reduced Glutathione | Increased Levels |

Experimental Protocols

The primary in-vivo studies investigating the effects of this compound on energy metabolism have utilized a rat model of cerebral ischemia-reperfusion.

Animal Model and Ischemia Induction

-

Animal Model: Wistar rats.[1]

-

Ischemia Induction: Bilateral transient occlusion of the common carotid artery.[1][2]

Dosing and Administration

Biochemical Analyses

-

Energy Metabolism: The activities of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase were measured in brain cells. Lactate levels were also quantified.[1][2]

-

Antioxidant Status: Levels of malondialdehyde and reduced glutathione, as well as the activities of superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase, were measured in brain homogenate.[1][2]

-

Neurotrophic Factors: Levels of neurotrophic factors and vascular endothelial growth factor A were measured in brain lysate.[1][2]

-

Neuronal Death Marker: Neuron-specific enolase levels were measured in the blood serum.[1][2]

Signaling Pathways and Mechanisms of Action

The available data suggests that this compound exerts its neuroprotective effects through a multi-faceted mechanism involving the modulation of energy metabolism and enhancement of antioxidant defenses.

The following diagram illustrates the proposed mechanism of action of this compound in the context of energy metabolism during ischemia-reperfusion injury.

Caption: Proposed mechanism of this compound on energy metabolism.

The following workflow outlines the experimental design used to evaluate the effects of this compound.

References

- 1. This compound: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C21H24O7 | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Compound: this compound (CHEMBL3039391) - ChEMBL [ebi.ac.uk]

The Neuroprotective Potential of Dihydrosamidin: A Technical Whitepaper for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrosamidin, a khellactone ester found in plants of the Apiaceae family, is emerging as a promising candidate for neuroprotective therapies. Recent preclinical research has demonstrated its significant efficacy in an animal model of cerebral ischemia-reperfusion injury. At a dose of 80 mg/kg, this compound has been shown to prevent neuronal death, mitigate brain damage, and bolster the brain's intrinsic protective mechanisms. This technical guide provides a comprehensive overview of the current evidence, detailing the compound's effects on key biomarkers, outlining the experimental protocols used in its evaluation, and exploring the putative signaling pathways involved in its neuroprotective action. The data presented herein underscore the potential of this compound as a lead compound for the development of novel treatments for stroke and other neurodegenerative disorders.

Introduction

Neurodegenerative diseases and acute ischemic events such as stroke represent a significant and growing global health burden. The pathophysiology of these conditions is complex, involving a cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, which ultimately lead to neuronal cell death and neurological dysfunction. Current therapeutic options are limited, highlighting the urgent need for novel neuroprotective agents.

This compound, a naturally occurring khellactone 3′-O-isovaleroyl-4′-O-acetyl ester, has recently been identified as a potent neuroprotective agent.[1][2] Found in significant concentrations in plants like Phlojodicarpus komarovii, this compound has demonstrated remarkable efficacy in preclinical models of cerebral ischemia-reperfusion injury.[1][2] This whitepaper will provide an in-depth analysis of the existing research on this compound, focusing on its neuroprotective effects, underlying mechanisms, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Neuroprotective Effects

The neuroprotective effects of this compound have been quantified in a rat model of cerebral ischemia-reperfusion injury. The administration of this compound at a dosage of 80 mg/kg resulted in significant improvements across a range of biochemical and cellular markers. The following tables summarize the key quantitative findings from this research.[1][2]

Table 1: Effects of this compound on Markers of Neuronal Injury and Neurotrophic Factors

| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |

| Neuronal Death | Prevention | Attenuation of ischemic cascade |

| Neuron-Specific Enolase (NSE) | Decreased | Reduction of neuronal damage |

| Neurotrophic Factors | Increased | Promotion of neuronal survival and plasticity |

| Vascular Endothelial Growth Factor A (VEGF-A) | Increased | Angiogenesis and neuroprotection |

Table 2: Effects of this compound on Energy Metabolism in Brain Cells

| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |

| Lactate | Reduced | Modulation of glycolysis |

| Pyruvate Kinase Activity | Enhanced | Increased efficiency of glycolysis |

| NADH Dehydrogenase Activity | Increased | Enhancement of mitochondrial respiration |

| Succinate Dehydrogenase Activity | Increased | Enhancement of mitochondrial respiration |

Table 3: Effects of this compound on Antioxidant Defense Mechanisms

| Parameter | Effect of this compound (80 mg/kg) | Putative Mechanism of Action |

| Malondialdehyde (MDA) | Reduced | Inhibition of lipid peroxidation |

| Superoxide Dismutase (SOD) Activity | Increased | Scavenging of superoxide radicals |

| Catalase Activity | Increased | Detoxification of hydrogen peroxide |

| Glutathione Reductase Activity | Increased | Regeneration of reduced glutathione |

| Glutathione Peroxidase Activity | Increased | Reduction of hydroperoxides |

| Reduced Glutathione (GSH) | Increased | Enhanced antioxidant capacity |

Experimental Protocols

The neuroprotective effects of this compound were evaluated using a well-established in vivo model of cerebral ischemia-reperfusion. The following provides a detailed description of the experimental methodology.

Animal Model and Ischemia-Reperfusion Injury Protocol

-

Animal Model: Male Wistar rats were used for the study.

-

Ischemia Induction: A model of global cerebral ischemia was induced by bilateral transient occlusion of the common carotid arteries. This procedure mimics the interruption of blood flow that occurs during an ischemic stroke.

-

Reperfusion: Following the ischemic period, the occlusion was removed to allow for the restoration of blood flow, initiating the reperfusion phase, which is known to cause significant oxidative damage.

-

Experimental Groups:

-

Sham-operated group (no occlusion).

-

Vehicle-treated ischemia-reperfusion group.

-

This compound-treated ischemia-reperfusion group (80 mg/kg).

-

Biochemical Assays

-

Neuron-Specific Enolase (NSE): Blood serum levels of NSE, a marker of neuronal injury, were quantified using standard enzyme-linked immunosorbent assay (ELISA) kits.

-

Neurotrophic Factors: Brain lysate levels of neurotrophic factors, including VEGF-A, were measured by ELISA.

-

Energy Metabolism: The activity of key enzymes in glycolysis and mitochondrial respiration, such as pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase, were determined spectrophotometrically in brain homogenates. Lactate levels were also measured.

-

Antioxidant Status: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activities of antioxidant enzymes (SOD, catalase, glutathione reductase, glutathione peroxidase), as well as the concentration of reduced glutathione (GSH), were assayed in brain homogenates using established colorimetric methods.

Putative Signaling Pathways

While the precise signaling pathways modulated by this compound have not yet been fully elucidated, the observed effects on neurotrophic factors and antioxidant enzymes suggest the involvement of key neuroprotective signaling cascades.

The increase in neurotrophic factors such as VEGF-A points towards the activation of the PI3K/Akt signaling pathway . This pathway is a central regulator of cell survival, proliferation, and angiogenesis. Activation of Akt can lead to the inhibition of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.

Furthermore, the significant enhancement of the antioxidant defense system strongly suggests the involvement of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway . Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcriptional upregulation of a battery of antioxidant and detoxifying enzymes, including those observed to be increased by this compound treatment.

Conclusion and Future Directions

The available preclinical data strongly support the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the enhancement of neurotrophic signaling, modulation of energy metabolism, and bolstering of antioxidant defenses, makes it an attractive candidate for further development.

Future research should focus on:

-

Dose-response studies to determine the optimal therapeutic window.

-

In vitro studies to elucidate the specific molecular targets and signaling pathways.

-

Evaluation in other models of neurodegeneration , such as Parkinson's and Alzheimer's disease.

-

Pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.

References

Dihydrosamidin: An In-depth Technical Guide to its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrosamidin, a khellactone ester found in plants of the Apiaceae family, has demonstrated notable antioxidant properties in preclinical studies. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's antioxidant activity, focusing on its in vivo effects on key oxidative stress markers and antioxidant enzymes. While direct in vitro radical scavenging data for this compound is limited, this guide also explores the potential signaling pathways involved in its antioxidant action, drawing parallels with other known coumarin compounds. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for conditions associated with oxidative stress.

In Vivo Antioxidant Activity of this compound

A key study investigating the effects of this compound in a rat model of cerebral ischemia-reperfusion injury has provided significant insights into its in vivo antioxidant capabilities. Administration of this compound at a dosage of 80 mg/kg demonstrated a protective effect against oxidative damage in brain tissue.[1][2]

Reduction of Lipid Peroxidation

This compound treatment led to a significant reduction in the levels of malondialdehyde (MDA), a key biomarker of lipid peroxidation and oxidative stress.[1][2]